1',2'-diepi-ent-Ticagrelor-d7 is a labeled analog of the antiplatelet drug ticagrelor, which is primarily used to prevent thrombotic events in patients with acute coronary syndromes. The compound has a molecular formula of and a molecular weight of 529.61 g/mol. This compound is significant in proteomics research, particularly in studying the pharmacokinetics and metabolism of ticagrelor and its metabolites .
1',2'-diepi-ent-Ticagrelor-d7 is classified as a pharmaceutical compound and is categorized under antiplatelet agents. It is synthesized for research purposes, particularly to investigate the biological activity and metabolic pathways of ticagrelor derivatives. The compound can be sourced from biochemical suppliers such as Santa Cruz Biotechnology, which provides it for use in various scientific studies .
The synthesis of 1',2'-diepi-ent-Ticagrelor-d7 involves several steps that include the modification of the ticagrelor structure to incorporate deuterium isotopes. The general synthetic pathway can be outlined as follows:
The technical details regarding the reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity .
The molecular structure of 1',2'-diepi-ent-Ticagrelor-d7 retains the core framework of ticagrelor but includes deuterium at specific positions. The structural characteristics can be described as follows:
1',2'-diepi-ent-Ticagrelor-d7 participates in various chemical reactions typical for antiplatelet agents:
The understanding of these reactions is essential for predicting the pharmacological behavior of the compound .
The mechanism of action of 1',2'-diepi-ent-Ticagrelor-d7 parallels that of ticagrelor itself:
Research indicates that modifications in the structure can influence potency and selectivity towards the target receptor .
1',2'-diepi-ent-Ticagrelor-d7 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings .
1',2'-diepi-ent-Ticagrelor-d7 is primarily utilized in scientific research for:
These applications contribute significantly to drug development processes and enhance understanding of antiplatelet therapies .
1',2'-diepi-ent-Ticagrelor-d7 represents a structurally specialized derivative of the antiplatelet drug ticagrelor, engineered for advanced pharmacological research applications. This compound integrates three critical chemical modifications relative to its parent molecule: (1) deuterium atom incorporation at seven positions within the propylthio side chain, (2) epimeric inversion at the 1' and 2' positions of the cyclopentane ring, and (3) the "ent" designation indicating its enantiomeric relationship to the clinically administered ticagrelor form [1] [6]. With the molecular formula C₂₃H₂₁D₇F₂N₆O₄S and a molecular weight of 529.61 g/mol, this isotopically labeled stereoisomer serves as an indispensable reference material in modern analytical chemistry and drug metabolism studies [1] [6]. Its primary research utility stems from the synergistic combination of deuterium-induced mass shift for mass spectrometric detection and stereochemical distinctions that enable chromatographic separation from endogenous ticagrelor and its metabolites in biological matrices. The compound's structural complexity is evidenced by its systematic IUPAC designation: (1R,2R,3S,5R)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol [6].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: